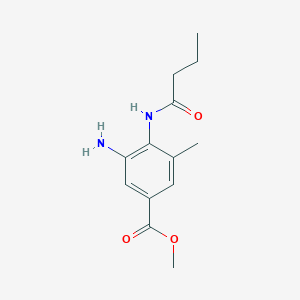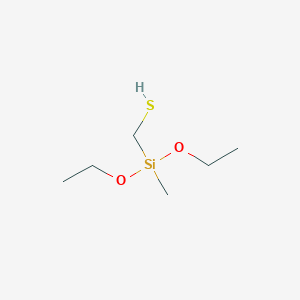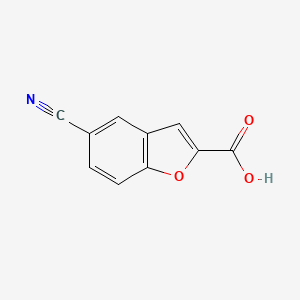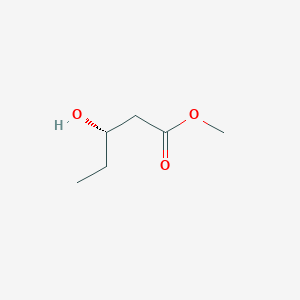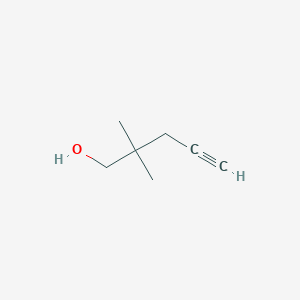
2,2-Dimethylpent-4-yn-1-ol
Vue d'ensemble
Description
2,2-Dimethylpent-4-yn-1-ol is a chemical compound with the molecular formula C7H12O . It has a molecular weight of 112.17000 . It is also known by other synonyms such as 2,2-Dimethyl-4-pentyn-1-ol, 2,2,-dimethyl-pent-4-yn-1-ol, 4-Pentyn-1-ol,2,2-dimethyl, and 2,2-dimethyl-4-pentynol .
Synthesis Analysis
The synthesis of 2,2-Dimethylpent-4-yn-1-ol involves organometallic steps . The synthetic route includes the metalation of 3,3-dimethyl-but-yne by n-butyllithium, followed by the addition of acrolein .Molecular Structure Analysis
The molecular structure of 2,2-Dimethylpent-4-yn-1-ol consists of 7 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . The exact mass is 112.08900 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethylpent-4-yn-1-ol include a molecular weight of 112.17000 . The exact mass is 112.08900 . Other properties such as density, boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Supramolecular Assembly The study of supramolecular assembly in alkynols, including 2,2-Dimethylpent-4-yn-1-ol, has been a subject of interest. Research has shown that alkynols like 2,2-Dimethylpent-4-yn-1-ol can form complex structures with transition metals, such as platinum and nickel, exhibiting unique hydrogen-bonding patterns. These patterns are consistent regardless of molecular complexity, indicating potential applications in material science and molecular engineering (Braga et al., 1997).
Organocatalysis 2,2-Dimethylpent-4-yn-1-ol derivatives have been explored as catalysts in asymmetric Michael addition reactions. These catalysts have shown effectiveness in such reactions, offering good to high yield and excellent enantioselectivities. This highlights the compound's potential in asymmetric synthesis and organocatalysis (Cui Yan-fang, 2008).
Catalysis in Synthesis of Furan Derivatives Research has also focused on the use of water-soluble carbene complexes derived from alkynols, including 2,2-Dimethylpent-4-yn-1-ol, as catalysts for the synthesis of furan derivatives like 2,3-dimethylfuran. These catalysts have demonstrated efficiency and recyclability, indicating their potential in green chemistry applications (Özdemir et al., 2001).
Hydrogen Bonding in Molecular Structures Studies on hydrogen bonding in molecular structures have included alkynols like 2,2-Dimethylpent-4-yn-1-ol. These studies provide insights into the role of hydrogen bonds in stabilizing complex molecular structures, which is crucial for understanding molecular interactions in various fields, including pharmaceuticals and materials science (Li et al., 1994).
Synthesis of Propargylic Amines Alkynols like 2,2-Dimethylpent-4-yn-1-ol have been used in the synthesis of propargylic amines. This process involves a copper-catalyzed coupling, leading to chiral propargylamines with high enantiomeric excess and yields. The findings demonstrate the compound's utility in organic synthesis and pharmaceutical applications (Fan & Ma, 2013).
Chemical Kinetics and Reaction Mechanisms The compound has also been studied in the context of chemical kinetics and reaction mechanisms. For instance, research on the pyrolysis of related compounds provides insights into the effects of steric hindrance on reaction rates and mechanisms, which is fundamental to understanding and designing chemical processes (Chuchani & Dominguez, 1981).
Propriétés
IUPAC Name |
2,2-dimethylpent-4-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-4-5-7(2,3)6-8/h1,8H,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQWKSNREHAZIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC#C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461505 | |
| Record name | 2,2-dimethylpent-4-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylpent-4-yn-1-ol | |
CAS RN |
107540-03-4 | |
| Record name | 2,2-Dimethyl-4-pentyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107540-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-dimethylpent-4-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylpent-4-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




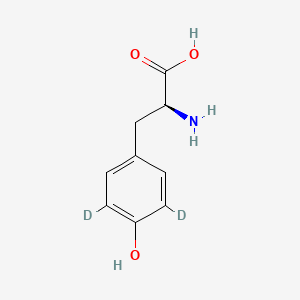
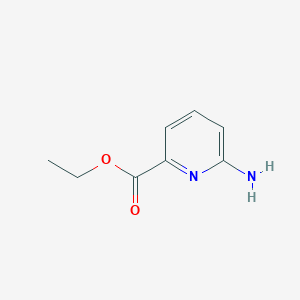



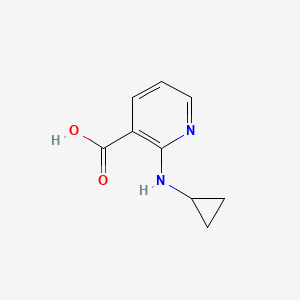
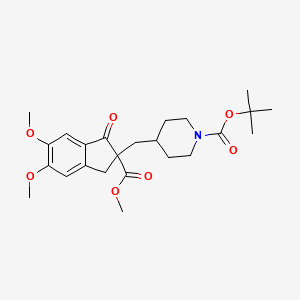
![1,4-Dioxaspiro[4.5]decan-8-ylmethanol](/img/structure/B1588932.png)
